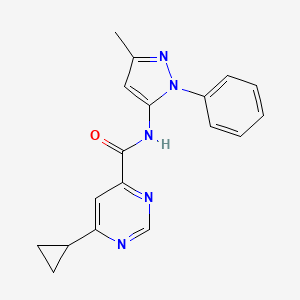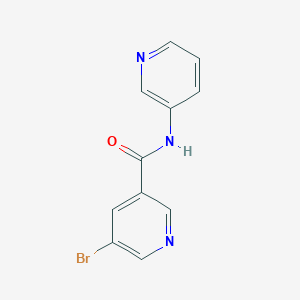
5-bromo-N-(pyridin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(pyridin-3-yl)nicotinamide is an organic compound with the molecular formula C11H8BrN3O and a molecular weight of 278.11 g/mol It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a pyridin-3-yl group attached to the amide nitrogen
Métodos De Preparación
The synthesis of 5-bromo-N-(pyridin-3-yl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the pyridin-3-yl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to yield 5-bromo-nicotinamide. This intermediate is then reacted with pyridin-3-ylamine under appropriate conditions to form the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-bromo-N-(pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common reagents used in these reactions include bromine, pyridin-3-ylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-bromo-N-(pyridin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(pyridin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridin-3-yl group play crucial roles in binding to these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-bromo-N-(pyridin-3-yl)nicotinamide can be compared with other nicotinamide derivatives, such as:
- 5-bromo-N-(2-ethylphenyl)nicotinamide
- 5-bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide
These compounds share similar structural features but differ in the substituents attached to the amide nitrogen. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
5-bromo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-4-8(5-14-6-9)11(16)15-10-2-1-3-13-7-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMEVOECBJOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
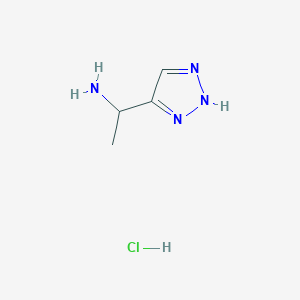
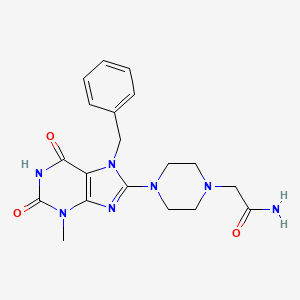
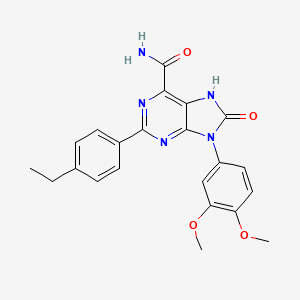
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)
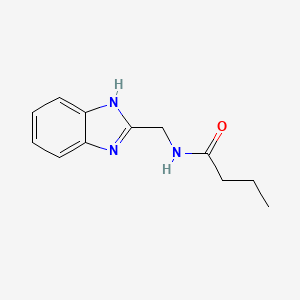
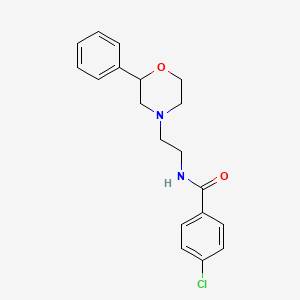
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)
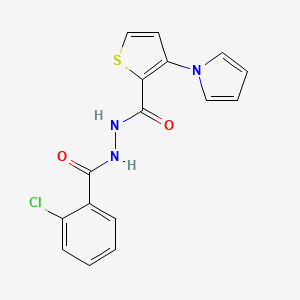
![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)
